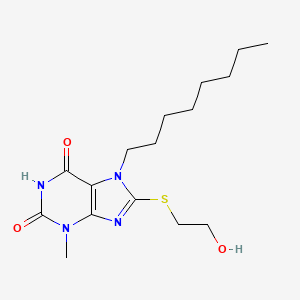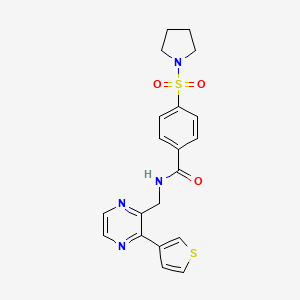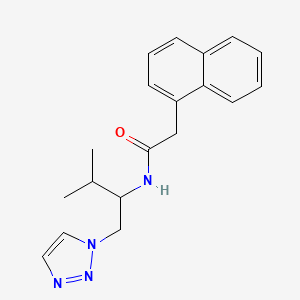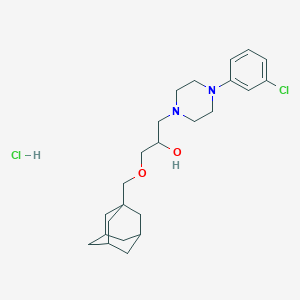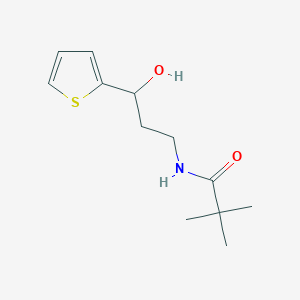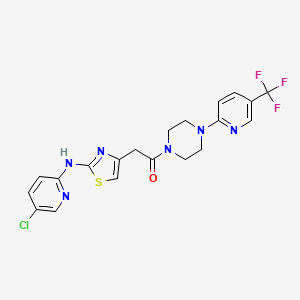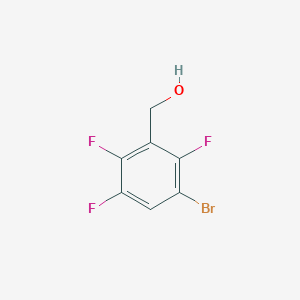
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H21ClN4O3S2 and its molecular weight is 416.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on related heterocyclic compounds, such as those based on pyrazole and thiophene structures, has explored their potential in antimicrobial activities. For instance, the synthesis and study of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have indicated their utility in generating compounds with antimicrobial properties. These studies involve the reaction of sulfonamide with various agents to produce compounds with potential biological activities, including antimicrobial effects against a range of pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis and Characterization
The synthesis and characterization of novel compounds featuring pyrazole, thiophene, and sulfonamide groups form a significant area of research, contributing to the development of new pharmaceuticals and materials. For example, the design and synthesis of novel anthranilic diamides containing various functional groups, as well as their physicochemical properties and biological activities, have been extensively studied. These compounds show promise in various applications, including as potential anti-inflammatory agents (Gangapuram & Redda, 2006).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against cancer cell lines, highlighting the potential of these compounds in cancer therapy. The design, synthesis, and evaluation of these derivatives reveal significant effects, particularly against specific types of cancer cells, offering insights into their mechanism of action and potential therapeutic applications (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Molecular Interaction and Drug Design
The study of molecular interactions of related compounds with biological receptors provides essential knowledge for drug design. For instance, understanding how pyrazole derivatives interact with cannabinoid receptors can inform the development of new drugs with specific target activities, such as antagonists for cannabinoid receptors. This research contributes to the broader field of medicinal chemistry and pharmacology, aiding in the design of drugs with improved efficacy and safety profiles (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3S2/c1-10(2)21-14(9-11(3)19-21)18-16(22)12-5-4-8-20(12)26(23,24)15-7-6-13(17)25-15/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMFQZWLKFPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2732636.png)
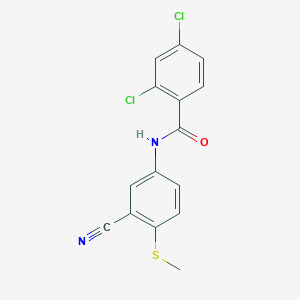
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)
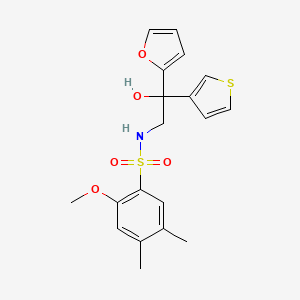

![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
